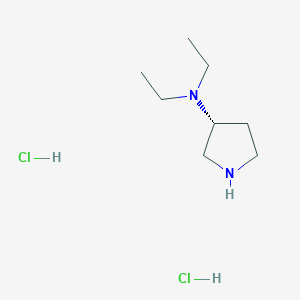

(R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride

描述

®-N,N-Diethylpyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with diethylamine groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-N,N-Diethylpyrrolidin-3-amine dihydrochloride typically involves the reaction of ®-3-aminopiperidine with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The resulting product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-N,N-Diethylpyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

化学反应分析

Types of Reactions: ®-N,N-Diethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of various substituted pyrrolidines.

科学研究应用

Synthesis of Bioactive Compounds

(R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride serves as an important building block in the synthesis of several bioactive compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.

1.1. Dipeptidyl Peptidase IV Inhibitors

One notable application is in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds derived from (R)-N,N-Diethylpyrrolidin-3-amine have shown potential in treating type 2 diabetes by prolonging the action of incretin hormones .

Neuroprotective Agents

Recent studies have highlighted the utility of this compound in developing neuroprotective agents. Its derivatives have been investigated for their ability to penetrate the blood-brain barrier and exhibit protective effects against neurodegenerative diseases.

2.1. Prodrugs for Brain Penetration

For instance, a study identified prodrugs based on this compound that significantly inhibited inflammatory responses in models of acute brain injury, showcasing its potential in clinical applications for neuroprotection .

Molecular Probes and Labels

The compound is also utilized as a precursor for synthesizing nitroxide radicals, which are widely used as molecular probes in biophysical studies and biomedical research.

3.1. Spin Labels

Nitroxides derived from (R)-N,N-Diethylpyrrolidin-3-amine are employed as spin labels in electron paramagnetic resonance (EPR) spectroscopy, allowing researchers to study molecular dynamics and interactions at a molecular level .

Case Studies

Here are some documented case studies that illustrate the applications of this compound:

作用机制

The mechanism of action of ®-N,N-Diethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

N,N-Diethylpyrrolidine: Similar structure but lacks the stereochemistry of the ®-isomer.

N-Methylpyrrolidine: Contains a methyl group instead of diethyl groups.

Pyrrolidine: The parent compound without any substituents.

Uniqueness: ®-N,N-Diethylpyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This stereochemistry can influence its binding affinity to molecular targets and its overall reactivity in chemical reactions.

生物活性

(R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride, also known by its CAS number 1181083-20-4, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C_9H_18Cl_2N

- Molecular Weight : 211.15 g/mol

- Structure : The compound features a pyrrolidine ring substituted with diethyl groups and two hydrochloride ions.

This compound primarily acts on the central nervous system (CNS). Its mechanism involves modulation of neurotransmitter systems, particularly those associated with dopamine and norepinephrine pathways. This modulation is crucial for understanding its potential therapeutic applications in neurodegenerative diseases and mood disorders.

Neurotransmitter Interaction

- Dopaminergic System : The compound has shown affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways, which are vital in conditions like Parkinson's disease and schizophrenia.

- Adrenergic Receptors : Interaction with adrenergic receptors suggests possible effects on mood and anxiety regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.

- Anti-inflammatory Properties : The compound reduces the production of pro-inflammatory cytokines in microglial cells, suggesting potential use in neuroinflammatory conditions.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Neuroprotection against oxidative stress | |

| In Vitro | Reduction of pro-inflammatory cytokines |

In Vivo Studies

Research involving animal models has indicated that:

- Cognitive Enhancement : In models of cognitive decline, administration of the compound improved memory and learning tasks.

- Behavioral Effects : It exhibited anxiolytic-like effects in behavioral assays.

Case Studies

- Case Study on Cognitive Decline : A study evaluated the effects of this compound in a senescence-accelerated mouse model. Results indicated significant improvements in cognitive performance, suggesting its potential as a therapeutic agent for age-related cognitive decline.

- Neuroinflammation Model : In a model simulating neurodegenerative disease, the compound was administered to assess its impact on neuroinflammation. The results showed a marked decrease in inflammatory markers and improved neuronal survival rates.

属性

IUPAC Name |

(3R)-N,N-diethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-10(4-2)8-5-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJHRPNWBMMLHL-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[C@@H]1CCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856284 | |

| Record name | (3R)-N,N-Diethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181083-20-4 | |

| Record name | (3R)-N,N-Diethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。